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molecular formula C9H18N2O2 B8633518 3-(Piperidin-1-ylamino)-propionic acid methyl ester

3-(Piperidin-1-ylamino)-propionic acid methyl ester

Cat. No. B8633518
M. Wt: 186.25 g/mol
InChI Key: QLUWBMDGLHYDGI-UHFFFAOYSA-N
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Patent
US07071207B2

Procedure details

To a solution of 1-aminopiperidine (100 g, 1.00 mol) in dry MeOH (1.00 L) at 0° C., methyl acrylate (99 mL, 1.10 mol) was added dropwise over 2 h. The resulting mixture was stirred overnight at rt. The solvents were evaporated, hexane was added to the residue, and white solid (impurity) was precipitated. The solid was removed by filtration, and the filtrate was evaporated to give 94.10 g (50.5%) of the desired material as a yellow oil, which was used without purification in Example 13.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
99 mL
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Yield
50.5%

Identifiers

REACTION_CXSMILES
[NH2:1][N:2]1[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1.[C:8]([O:12][CH3:13])(=[O:11])[CH:9]=[CH2:10]>CO>[N:2]1([NH:1][CH2:10][CH2:9][C:8]([O:12][CH3:13])=[O:11])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
NN1CCCCC1
Name
Quantity
99 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred overnight at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvents were evaporated
ADDITION
Type
ADDITION
Details
hexane was added to the residue, and white solid (impurity)
CUSTOM
Type
CUSTOM
Details
was precipitated
CUSTOM
Type
CUSTOM
Details
The solid was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
N1(CCCCC1)NCCC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 94.1 g
YIELD: PERCENTYIELD 50.5%
YIELD: CALCULATEDPERCENTYIELD 50.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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